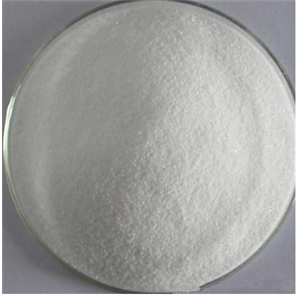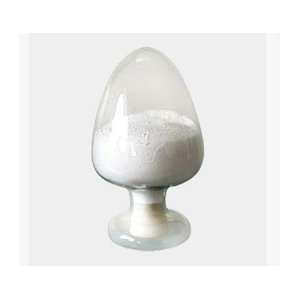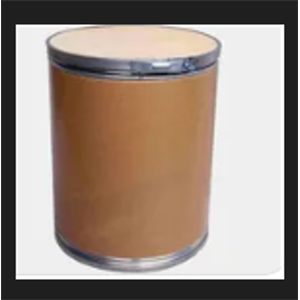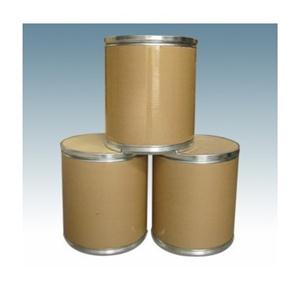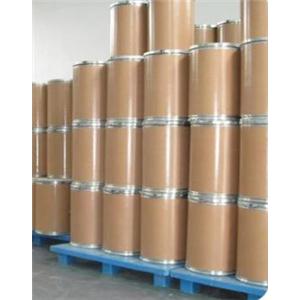Cas no 57090-45-6 ((R)-(-)-3-Chloro-1,2-propanediol)
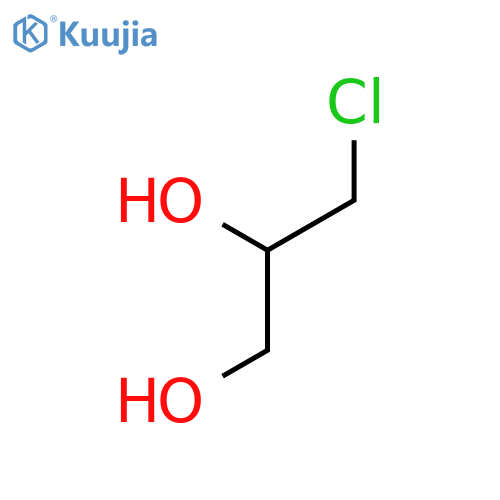
57090-45-6 structure
商品名:(R)-(-)-3-Chloro-1,2-propanediol
(R)-(-)-3-Chloro-1,2-propanediol 化学的及び物理的性質
名前と識別子
-
- (R)-3-Chloro-1,2-propanediol
- (R)-(-)-3-Glycerol alpha-monochlorohydrin
- R-3-chloro-1,2-propanediol
- R-(-)-3-Chloro-1,2-propanediol
- (R)-(-)-3-Chloro-1,2-propanediol
- (R)-3-Chloropropane-1,2-diol
- (2R)-3-chloro-1,2-propanediol
- (R)-(?)-3-Chloro-1,2-propanediol
- (R)-1-chloro-2,3-dihydroxypropane
- (R)-chloropropane-2,3-diol
- 1,2-Propanediol, 3-chloro-, (R)-
- AC1L3XTB
- AC1Q77QD
- CCRIS 7387
- PubChem5741
- (R)-(-)-α-Chlorohydrin
- Glycerol (R)-(-)-α-Monochlorohydrin
- (R)-(-)-α-Monochlorohydrin
- (2R)-3-chloropropane-1,2-diol
- alpha-Chlorohydrin, (-)-
- 64YMO02KAE
- 1,2-Propanediol, 3-chloro-, (2R)-
- C3H7ClO2
- (-)-alpha-chlorohydrin
- KSC496E3R
- MLS001074871
- (R)-(-)-alpha-Chlorohydrin
- (R)-(-)-alpha-Monochlorohydrin
- SSZWWUDQM
- M0967
- A831310
- (-)-3-CHLORO-1,2-PROPANEDIOL
- UNII-64YMO02KAE
- CHEBI:18663
- AM81449
- CS-W018500
- AKOS015848751
- (2R)-3-chloranylpropane-1,2-diol
- (R)-.ALPHA.-CHLOROHYDRIN
- (R)-(-)-3-Chloro-1,2-propanediol, 97%, optical purity ee: 98% (GLC)
- (R)-3-chloro-propane-1,2-diol
- SMR000469516
- 312745-09-8
- GS-3238
- Q27109076
- SSZWWUDQMAHNAQ-VKHMYHEASA-N
- CHEMBL1794186
- H-ARG-PRO-OHSULFATESALT
- AC-7038
- .ALPHA.-CHLOROHYDRIN, (-)-
- SCHEMBL58389
- 57090-45-6
- HMS2232L24
- (R)-alpha-Glycerol chlorohydrin
- NS00077624
- DTXSID00205710
- (R)-()-3-Chloro-1,2-propanediol
- MFCD00135169
- (2R)-(-)-3-Chloropropane-1,2-diol
- (R)-MONOCHLOROHYDRIN
- Glycerol (R)-(-)-alpha-Monochlorohydrin
- (R)-(-)-3-Chloro-1,2-propanediol,98%
- DB-027172
- (R)-alpha-Chlorohydrin
- (-)-?-chlorohydrin
- DTXCID30128201
- ALPHA-CHLOROHYDRIN, (R)-
-
- MDL: MFCD00135169
- インチ: 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1
- InChIKey: SSZWWUDQMAHNAQ-VKHMYHEASA-N
- ほほえんだ: ClC([H])([H])[C@@]([H])(C([H])([H])O[H])O[H]
- BRN: 2202928
計算された属性
- せいみつぶんしりょう: 110.01351
- どういたいしつりょう: 110.013
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 32
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.321 g/mL at 20 °C(lit.)
- ゆうかいてん: -40°C
- ふってん: 95°C/7mmHg(lit.)
- フラッシュポイント: 華氏温度:275°f< br / >摂氏度:135°C< br / >
- 屈折率: n20/D 1.48(lit.)
- すいようせい: 解体
- PSA: 40.46
- LogP: -0.42160
- ひせんこうど: -0.9 º (neat)
- じょうきあつ: 0.04 mmHg ( 25 °C)
- 光学活性: [α]20/D −1°, neat
- ようかいせい: 水に溶ける
(R)-(-)-3-Chloro-1,2-propanediol セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H318
- 警告文: P280,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2689
- WGKドイツ:3
- 危険カテゴリコード: 25-41
- セキュリティの説明: 26-28-39-45
- 福カードFコード:3
- RTECS番号:TY4025000
-
危険物標識:

- リスク用語:R21;R23/25;R36/37/38;R62;R68
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S26;S36/37/39;S45
(R)-(-)-3-Chloro-1,2-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R78460-5g |
(2R)-3-Chloro-1,2-propanediol |
57090-45-6 | 5g |
¥36.0 | 2021-09-08 | ||
| Fluorochem | 079187-25g |
R)-3-Chloro-1,2-propanediol |
57090-45-6 | 95% | 25g |
£26.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013980-25g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 97% | 25g |
¥33 | 2024-10-14 | |
| TRC | C380465-250g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 250g |
$ 431.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106058-500g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 97% | 500g |
¥499.90 | 2023-09-03 | |
| ChemScence | CS-W018500-500g |
(2R)-3-Chloro-1,2-propanediol |
57090-45-6 | 98.06% | 500g |
$136.0 | 2022-04-27 | |
| TRC | C380465-5g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 5g |
$64.00 | 2023-05-18 | ||
| TRC | C380465-50g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 50g |
$150.00 | 2023-05-18 | ||
| Cooke Chemical | A2303512-5G |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 97% | 5g |
RMB 24.00 | 2025-02-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106058-100g |
(R)-(-)-3-Chloro-1,2-propanediol |
57090-45-6 | 97% | 100g |
¥106.90 | 2023-09-03 |
(R)-(-)-3-Chloro-1,2-propanediol サプライヤー
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
注文番号:JH273
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
注文番号:A1205603
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:42
価格 ($):313.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol
注文番号:1668717
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
(R)-(-)-3-Chloro-1,2-propanediol 関連文献
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
-
Liqi Dong,Long Zhang,Xuemin Duan,Daize Mo,Jingkun Xu,Xiaofei Zhu RSC Adv. 2016 6 11536
-
3. Biocatalytic selective functionalisation of alkenes via single-step and one-pot multi-step reactionsShuke Wu,Yi Zhou,Zhi Li Chem. Commun. 2019 55 883
-
Silvia Franchini,Annamaria Baraldi,Claudia Sorbi,Federica Pellati,Elena Cichero,Umberto M. Battisti,Piero Angeli,Antonio Cilia,Livio Brasili Med. Chem. Commun. 2015 6 677
57090-45-6 ((R)-(-)-3-Chloro-1,2-propanediol) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:57090-45-6)(R)-3-氯-1,2-丙二醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
